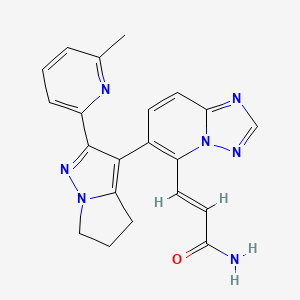
TGF-|ARI inhibitor 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Transforming growth factor beta receptor 1 inhibitor 1 is a small molecule inhibitor that targets the transforming growth factor beta receptor type 1. This receptor is part of the transforming growth factor beta signaling pathway, which plays a crucial role in regulating cell growth, differentiation, and immune responses. Transforming growth factor beta receptor 1 inhibitor 1 has gained significant attention due to its potential therapeutic applications in treating various diseases, including cancer and fibrotic disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of transforming growth factor beta receptor 1 inhibitor 1 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. One common approach is to start with a suitable aromatic or heteroaromatic precursor, which undergoes functional group transformations such as halogenation, nitration, or alkylation. These intermediates are then subjected to coupling reactions, such as Suzuki or Heck coupling, to form the final product .
Industrial Production Methods
Industrial production of transforming growth factor beta receptor 1 inhibitor 1 involves optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and process intensification. Additionally, purification methods like crystallization, chromatography, and recrystallization are employed to obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions
Transforming growth factor beta receptor 1 inhibitor 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of transforming growth factor beta receptor 1 inhibitor 1 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
科学的研究の応用
Transforming growth factor beta receptor 1 inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the transforming growth factor beta signaling pathway and its role in various chemical reactions.
Biology: Employed in cell culture studies to investigate the effects of transforming growth factor beta receptor inhibition on cell growth, differentiation, and apoptosis.
Medicine: Investigated as a potential therapeutic agent for treating cancer, fibrotic disorders, and other diseases involving dysregulated transforming growth factor beta signaling.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the transforming growth factor beta pathway .
作用機序
Transforming growth factor beta receptor 1 inhibitor 1 exerts its effects by binding to the transforming growth factor beta receptor type 1, thereby blocking the activation of the transforming growth factor beta signaling pathway. This inhibition prevents the phosphorylation of downstream signaling molecules, such as SMAD2 and SMAD3, which are involved in regulating gene expression and cellular responses. By blocking this pathway, transforming growth factor beta receptor 1 inhibitor 1 can inhibit cell proliferation, induce apoptosis, and modulate immune responses .
類似化合物との比較
Similar Compounds
Galunisertib: Another transforming growth factor beta receptor type 1 inhibitor with similar therapeutic applications in cancer and fibrotic diseases.
Uniqueness
Transforming growth factor beta receptor 1 inhibitor 1 is unique due to its specific binding affinity and selectivity for the transforming growth factor beta receptor type 1. This selectivity allows for targeted inhibition of the transforming growth factor beta signaling pathway, minimizing off-target effects and improving therapeutic efficacy. Additionally, its ability to modulate immune responses and inhibit tumor progression makes it a promising candidate for combination therapies in cancer treatment .
特性
分子式 |
C21H19N7O |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
(E)-3-[6-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyridin-5-yl]prop-2-enamide |
InChI |
InChI=1S/C21H19N7O/c1-13-4-2-5-15(25-13)21-20(17-6-3-11-27(17)26-21)14-7-10-19-23-12-24-28(19)16(14)8-9-18(22)29/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,22,29)/b9-8+ |
InChIキー |
FSQGWBXWGNWEAV-CMDGGOBGSA-N |
異性体SMILES |
CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C(N5C(=NC=N5)C=C4)/C=C/C(=O)N |
正規SMILES |
CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C(N5C(=NC=N5)C=C4)C=CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


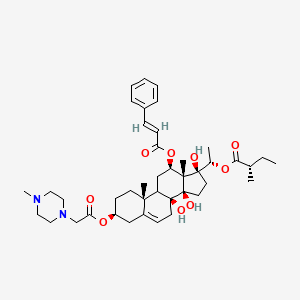
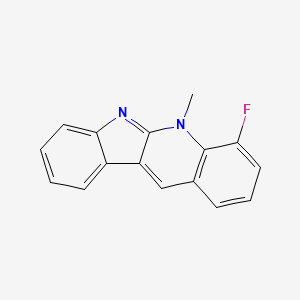
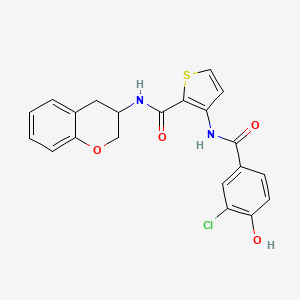
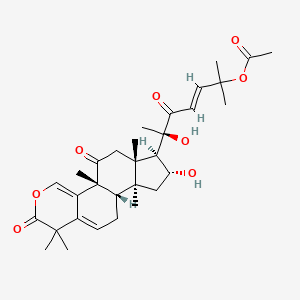
![[[(2S,3R)-2-(1,3-dimethylpyrazolidin-4-yl)oxolan-3-yl]amino]-[[4-(4-fluorocyclohexyl)cyclohexyl]amino]methanol](/img/structure/B12384798.png)

![2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide](/img/structure/B12384807.png)

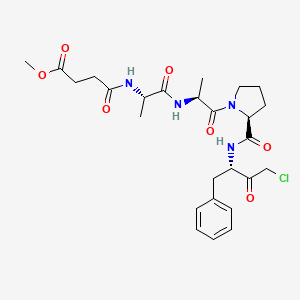

![1-[(1S)-1-(6-chloro-1-pyridin-4-ylindazol-3-yl)ethyl]-3-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12384827.png)
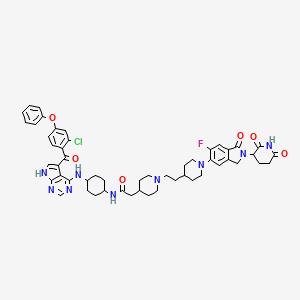
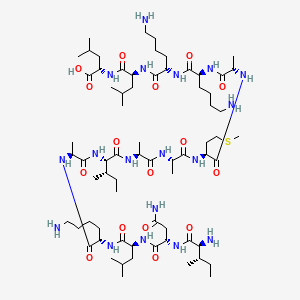
![N-[(2S,3R,4S,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]acetamide](/img/structure/B12384862.png)
